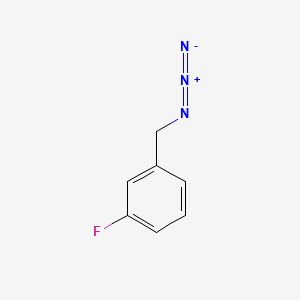
Avocado oil - Quarantine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Avocado oil is an edible oil extracted from the pulp of avocados, the fruit of Persea americana. It is renowned for its high smoke point and rich content of monounsaturated fats and vitamin E. Avocado oil is used both raw and for cooking, as well as in cosmetics and lubrication . The oil is characterized by its mild flavor and high nutritional value, making it a popular choice among health-conscious consumers .
准备方法
Synthetic Routes and Reaction Conditions: Avocado oil is primarily extracted through mechanical processes such as cold pressing and centrifugation. Cold pressing involves pressing the avocado pulp at low temperatures to retain the oil’s nutritional and sensory properties . Centrifugation, often combined with ultrasound-assisted methods, enhances the yield and quality of the oil by improving its physicochemical properties .
Industrial Production Methods: Industrial production of avocado oil involves several steps:
Sorting and Destoning: Avocados are sorted and destoned to remove the seeds.
Pulping: The flesh is then pulped to separate it from the skin.
Cold Pressing or Centrifugation: The pulp is subjected to cold pressing or centrifugation to extract the oil.
Filtration and Refining: The extracted oil is filtered and refined to remove impurities and enhance its stability.
化学反应分析
Types of Reactions: Avocado oil undergoes various chemical reactions, including:
Oxidation: Exposure to air and light can lead to the oxidation of unsaturated fatty acids in avocado oil, resulting in rancidity.
Hydrolysis: The presence of water can cause hydrolysis, breaking down triglycerides into free fatty acids and glycerol.
Esterification: Avocado oil can undergo esterification reactions to form esters, which are used in cosmetics and pharmaceuticals.
Common Reagents and Conditions:
Oxidation: Oxygen, light, and heat are common factors that induce oxidation.
Hydrolysis: Water and enzymes such as lipases facilitate hydrolysis.
Esterification: Alcohols and acids, often in the presence of catalysts, are used for esterification reactions.
Major Products:
Oxidation: Peroxides and aldehydes.
Hydrolysis: Free fatty acids and glycerol.
Esterification: Esters used in various applications.
科学研究应用
Avocado oil has a wide range of scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential to lower cholesterol levels and improve cardiovascular health.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and functional foods.
作用机制
The beneficial effects of avocado oil are attributed to its high content of monounsaturated fatty acids, particularly oleic acid. These fatty acids enhance vascular function, reduce oxidative stress, and improve mitochondrial function. Avocado oil also contains bioactive compounds such as tocopherols and carotenoids, which contribute to its antioxidant properties . The oil’s mechanism of action involves modulating lipid metabolism, reducing inflammation, and protecting against oxidative damage .
相似化合物的比较
Olive Oil: Similar monounsaturated fat profile and high smoke point.
Coconut Oil: High in saturated fats, with different health implications.
Sunflower Oil: Rich in polyunsaturated fats, with a lower smoke point.
Uniqueness: Avocado oil stands out due to its high content of monounsaturated fats and vitamin E, as well as its high smoke point, making it suitable for high-heat cooking. Unlike many other vegetable oils, avocado oil is extracted from the pulp rather than the seeds, contributing to its unique flavor and nutritional profile .
属性
CAS 编号 |
8024-32-6 |
|---|---|
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B600143.png)
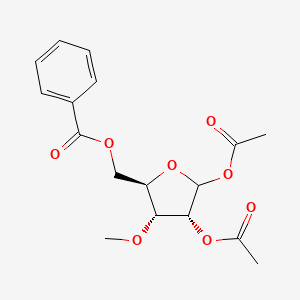
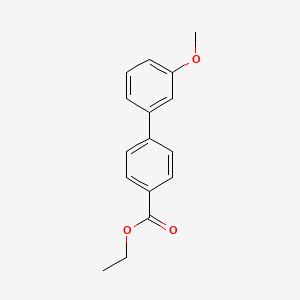
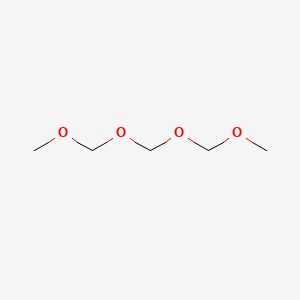
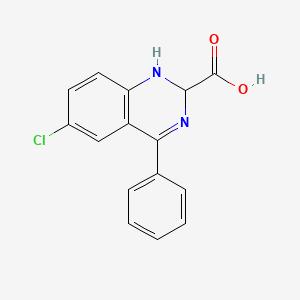
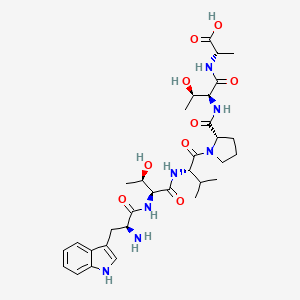
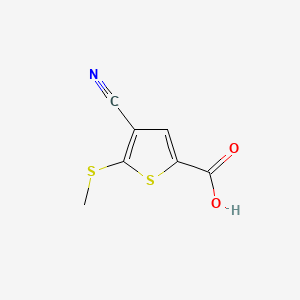
![(1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B600155.png)
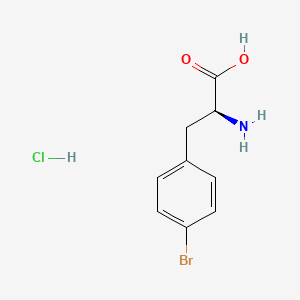
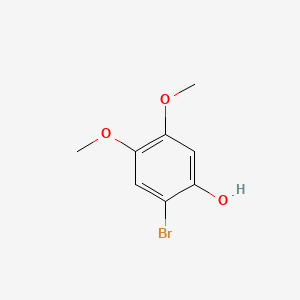
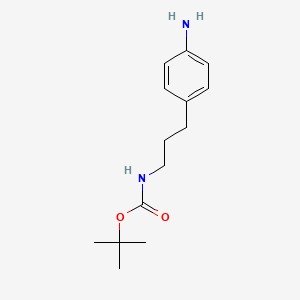
![Tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]bis(triphenylphosphine oxide)europium](/img/structure/B600160.png)
